molecular formula C13H19NO B5486896 N-butyl-2,4-dimethylbenzamide

N-butyl-2,4-dimethylbenzamide

Cat. No.: B5486896
M. Wt: 205.30 g/mol
InChI Key: HIDSMNDPXXXHBC-UHFFFAOYSA-N
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Description

N-Butyl-2,4-dimethylbenzamide is a benzamide derivative characterized by a butyl group attached to the amide nitrogen and methyl substituents at the 2- and 4-positions of the benzene ring. Benzamides are widely studied for their versatility in organic synthesis and biological applications, including antimicrobial and antifungal activities .

Properties

IUPAC Name

N-butyl-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-5-8-14-13(15)12-7-6-10(2)9-11(12)3/h6-7,9H,4-5,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDSMNDPXXXHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2,4-dimethylbenzamide can be achieved through the condensation of 2,4-dimethylbenzoic acid with butylamine. The reaction typically involves the use of a condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: N-butyl-2,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-butyl-2,4-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

N,4-Dimethylbenzamide ()
  • Structure : Methyl groups on the benzene (4-position) and amide nitrogen.
  • Crystallography : Forms a 1D network via N–H⋯O hydrogen bonds, with a planar amide group (dihedral angle: 13.8° relative to the benzene ring) .
  • Lipophilicity : Lower logP compared to N-butyl derivatives due to smaller substituents.
  • Bioactivity : Demonstrates antimicrobial properties, attributed to hydrogen-bonding capabilities and electronic effects .
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide ()
  • Structure : Bromine at the 5-position and a cyclohexyl group on the amide nitrogen.
  • Properties: The bromine atom introduces electron-withdrawing effects, altering reactivity in electrophilic substitutions.
Nitro-Substituted Benzamides ()
  • Example : Benzamide,N-[3-methyl-2,2-bis(1-methylethyl)butyl]-4-nitro- (CAS: 7495-53-6).
  • Reactivity : The nitro group is strongly electron-withdrawing, making the benzene ring less reactive toward electrophilic attack compared to methyl-substituted analogs. This could reduce metabolic stability in biological systems.

Crystallographic and Stability Insights

  • N,4-Dimethylbenzamide : Stabilized by intermolecular N–H⋯O bonds, forming rigid 1D chains .
  • N-Butyl-2,4-Dimethylbenzamide (Predicted): The butyl group may disrupt hydrogen-bonding networks, leading to less ordered crystal structures but improved solubility in nonpolar solvents.

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